Oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]azepane
Overview
Description
Oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]azepane is a complex organic compound that combines the properties of oxalic acid and a substituted azepaneIt is a white crystalline solid that forms a colorless solution in water . The compound 1-[4-(4-propan-2-ylphenoxy)butyl]azepane is an azepane derivative, which is a seven-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]azepane involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is known for its mild conditions and high functional group tolerance.
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Preparation of 1-[4-(4-propan-2-ylphenoxy)butyl]azepane
Step 1: Synthesis of 4-(4-propan-2-ylphenoxy)butyl bromide by reacting 4-propan-2-ylphenol with 1,4-dibromobutane in the presence of a base.
Step 2: Nucleophilic substitution reaction between 4-(4-propan-2-ylphenoxy)butyl bromide and azepane to form 1-[4-(4-propan-2-ylphenoxy)butyl]azepane.
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Coupling with Oxalic Acid
Step 3: The final step involves the coupling of 1-[4-(4-propan-2-ylphenoxy)butyl]azepane with oxalic acid under suitable reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of oxalic acid typically involves the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide as a catalyst . The production of 1-[4-(4-propan-2-ylphenoxy)butyl]azepane on an industrial scale would likely follow similar synthetic routes as described above, with optimization for large-scale reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxalic acid can undergo oxidation to form carbon dioxide and water.
Reduction: Oxalic acid can be reduced to formic acid under specific conditions.
Substitution: The azepane moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, vanadium pentoxide.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Formic acid.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]azepane involves its interaction with specific molecular targets. Oxalic acid can act as a chelating agent, binding to metal ions and affecting their biological availability . The azepane moiety may interact with various enzymes and receptors, influencing their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.
Disodium oxalate: A salt of oxalic acid used in analytical chemistry.
Calcium oxalate: A naturally occurring compound found in plants.
Properties
IUPAC Name |
oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]azepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.C2H2O4/c1-17(2)18-9-11-19(12-10-18)21-16-8-7-15-20-13-5-3-4-6-14-20;3-1(4)2(5)6/h9-12,17H,3-8,13-16H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCXPZPHOUDHMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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